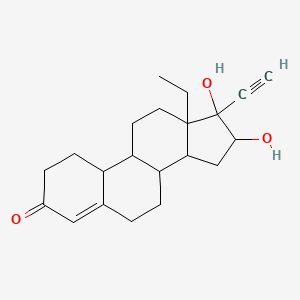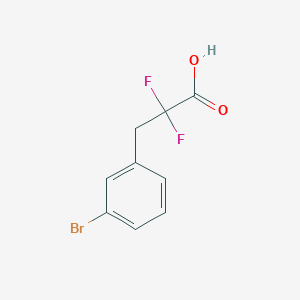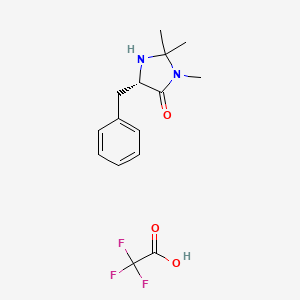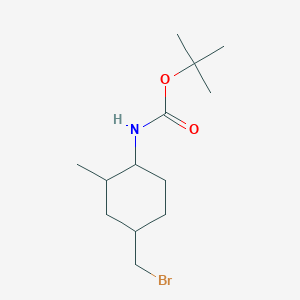
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a bromomethyl group attached to a cyclohexyl ring, which is further substituted with a methyl group. The tert-butyl group is attached to the carbamate moiety, making it a versatile compound in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate typically involves the reaction of 4-(bromomethyl)-2-methylcyclohexanol with tert-butyl carbamate. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: The major products are substituted carbamates with various functional groups.
Oxidation: The major products include alcohols, ketones, or carboxylic acids.
Reduction: The major products are amines or alcohols, depending on the reaction conditions.
科学的研究の応用
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, polymers, and specialty chemicals.
作用機序
The mechanism of action of tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or modify protein function, depending on the biological context .
類似化合物との比較
Similar Compounds
tert-Butyl (4-(bromomethyl)thiazol-2-yl)carbamate: Similar in structure but contains a thiazole ring instead of a cyclohexyl ring.
tert-Butyl carbamate: Lacks the bromomethyl and cyclohexyl groups, making it less reactive in certain chemical reactions.
Uniqueness
tert-Butyl (4-(bromomethyl)-2-methylcyclohexyl)carbamate is unique due to its combination of a bromomethyl group and a cyclohexyl ring, which provides distinct reactivity and versatility in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in research and industrial applications.
特性
分子式 |
C13H24BrNO2 |
|---|---|
分子量 |
306.24 g/mol |
IUPAC名 |
tert-butyl N-[4-(bromomethyl)-2-methylcyclohexyl]carbamate |
InChI |
InChI=1S/C13H24BrNO2/c1-9-7-10(8-14)5-6-11(9)15-12(16)17-13(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,16) |
InChIキー |
ZNRLRJIIZKEVGD-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CCC1NC(=O)OC(C)(C)C)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
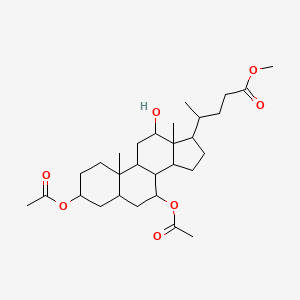
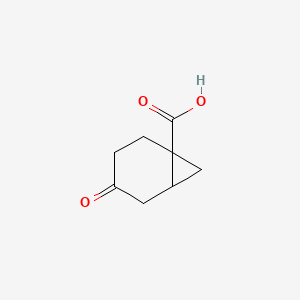
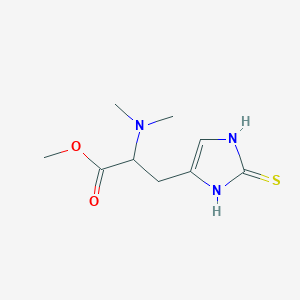
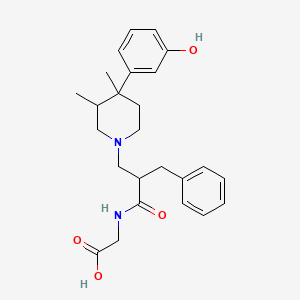
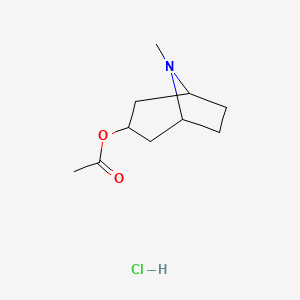
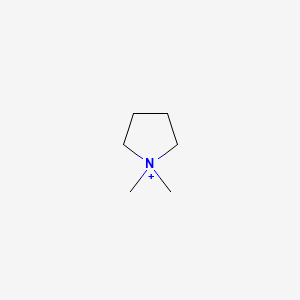
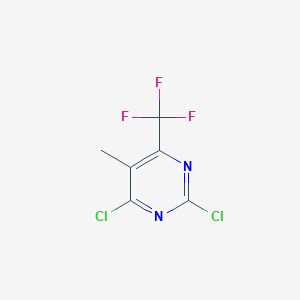
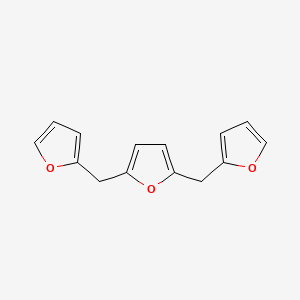
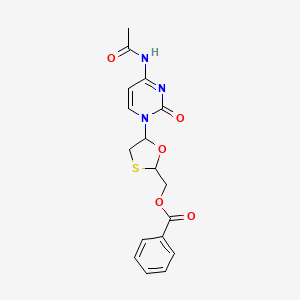
![1-Benzyl-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B12292714.png)
